Patent-Specified PDE4 Inhibitor Intermediate: 2,5-Dichloro-3-methoxybenzoic Acid Documented in US8759365B2
2,5-Dichloro-3-methoxybenzoic acid (CAS 33234-25-2) is explicitly documented in US Patent 8759365B2 as a relevant organic compound for pharmaceutical applications, whereas the commercially abundant isomer Dicamba (3,6-dichloro-2-methoxybenzoic acid) is specified as an herbicide with no equivalent pharmaceutical intermediate role . The patent documentation provides formal precedence for the target compound in drug discovery contexts that Dicamba does not possess, establishing a procurement differentiation based on documented application scope [1].
| Evidence Dimension | Patent-documented pharmaceutical intermediate specification |
|---|---|
| Target Compound Data | Documented in US Patent 8759365B2 (Organic Compounds) for pharmaceutical applications |
| Comparator Or Baseline | Dicamba (3,6-dichloro-2-methoxybenzoic acid, CAS 1918-00-9) — not specified in this patent; primary use is herbicide |
| Quantified Difference | Qualitative: target compound has patent-documented pharmaceutical intermediate status; Dicamba does not |
| Conditions | Patent documentation: US8759365B2; PubChem compound classification |
Why This Matters
For pharmaceutical R&D procurement, patent-documented intermediate status provides regulatory and intellectual property traceability that non-specified isomers cannot offer.
- [1] Dicamba, PubChem Compound Summary, CID 3030, National Center for Biotechnology Information. View Source
